molecular formula C19H31NO5 B4041782 N-butan-2-yl-4-(2-propan-2-ylphenoxy)butan-1-amine;oxalic acid

N-butan-2-yl-4-(2-propan-2-ylphenoxy)butan-1-amine;oxalic acid

Cat. No.: B4041782
M. Wt: 353.5 g/mol
InChI Key: SXTNDQYSADJNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butan-2-yl-4-(2-propan-2-ylphenoxy)butan-1-amine; oxalic acid is a complex organic compound with a molecular formula of C17H29NO. This compound is known for its unique structure, which includes a butyl group, a phenoxy group, and an amine group. It is often used in various scientific research applications due to its versatile chemical properties.

Scientific Research Applications

N-butan-2-yl-4-(2-propan-2-ylphenoxy)butan-1-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-4-(2-propan-2-ylphenoxy)butan-1-amine typically involves the reaction of butylamine with 2-propan-2-ylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N-butan-2-yl-4-(2-propan-2-ylphenoxy)butan-1-amine involves large-scale chemical reactors and advanced purification techniques. The process begins with the preparation of the starting materials, followed by the reaction under optimized conditions. The product is then purified using methods such as distillation, crystallization, or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-4-(2-propan-2-ylphenoxy)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully selected to optimize the reaction and yield the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of N-butan-2-yl-4-(2-propan-2-ylphenoxy)butan-1-amine may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-butan-2-yl-4-(2-propan-2-ylphenoxy)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-butan-2-yl-4-(2-propan-2-ylphenoxy)butan-1-amine can be compared with other similar compounds, such as:

    N-butyl-4-(2-methylphenoxy)butan-1-amine: This compound has a similar structure but with a methyl group instead of an isopropyl group.

    N-butyl-4-(2-ethylphenoxy)butan-1-amine: This compound has an ethyl group instead of an isopropyl group.

  • **N-butyl-4-(2-tert-butylphenoxy)

Properties

IUPAC Name

N-butan-2-yl-4-(2-propan-2-ylphenoxy)butan-1-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO.C2H2O4/c1-5-15(4)18-12-8-9-13-19-17-11-7-6-10-16(17)14(2)3;3-1(4)2(5)6/h6-7,10-11,14-15,18H,5,8-9,12-13H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTNDQYSADJNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCCCOC1=CC=CC=C1C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-butan-2-yl-4-(2-propan-2-ylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 2
N-butan-2-yl-4-(2-propan-2-ylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 3
N-butan-2-yl-4-(2-propan-2-ylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 4
N-butan-2-yl-4-(2-propan-2-ylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 5
N-butan-2-yl-4-(2-propan-2-ylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 6
N-butan-2-yl-4-(2-propan-2-ylphenoxy)butan-1-amine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.